molecular formula C3H3Cl4NO B8745087 N-(1,2,2,2-Tetrachloroethyl)formamide CAS No. 3659-66-3

N-(1,2,2,2-Tetrachloroethyl)formamide

Cat. No.: B8745087
CAS No.: 3659-66-3
M. Wt: 210.9 g/mol
InChI Key: GUTALTICIZXUBM-UHFFFAOYSA-N
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Description

N-(1,2,2,2-Tetrachloroethyl)formamide is a distinct organic molecule characterized by a formamide (B127407) group attached to a tetrachloroethyl chain. While specific research on this compound is sparse, its structural components—the formamide moiety and a polychlorinated alkyl group—are well-represented in the annals of organic and medicinal chemistry. Understanding its potential role and the reasons for its relative obscurity requires an examination of the broader context of related chemical structures.

Halogenated organic compounds and formamide derivatives are cornerstones of modern chemical science, valued for their versatile applications in synthesis, materials, and pharmaceuticals. ajgreenchem.com The introduction of halogen atoms, such as chlorine, into an organic molecule can dramatically alter its physical, chemical, and biological properties. Chlorine-containing compounds are integral to numerous approved drugs, highlighting their importance in medicinal chemistry. nih.gov

The formamide group itself is a crucial functional group. Amide bonds are fundamental to biology, forming the backbone of proteins, and are present in a vast number of pharmaceutical agents. tifr.res.innih.gov In synthetic chemistry, formamides serve as important intermediates, reagents, and even solvents. ajgreenchem.com They are precursors for the synthesis of more complex molecules, including isocyanides, which are valuable in multicomponent reactions. nih.govmdpi.com The combination of a formamide structure with a halogenated side chain, therefore, represents a class of compounds with significant potential for novel reactivity and biological activity.

Table 1: Key Functional Groups and Their Significance

Functional Group General Significance in Research
Formamide (-NHCHO) Precursor in synthesis, building block for pharmaceuticals, component of peptides. tifr.res.innih.gov
Halogen (Chlorine) Modifies electronic properties, lipophilicity, and metabolic stability of molecules; key element in many drugs. nih.gov

| Polychlorinated Alkyl | Can confer specific reactivity and potential toxicity; studied in environmental and synthetic chemistry. frontiersin.orgmdpi.com |

Direct historical records detailing the first synthesis or investigation of this compound are not prominent in scientific literature. However, the historical context of its constituent parts is well-documented. The fundamental reaction to form amides from amines and acid chlorides, known as the Schotten-Baumann reaction, was discovered in the 1880s, laying the groundwork for amide synthesis for over a century. tifr.res.in

The potential precursor for the tetrachloroethyl moiety, 1,1,2,2-tetrachloroethane, has a longer history, having been first synthesized in 1836. wikipedia.org It saw large-scale industrial use starting in the 1910s as a solvent and a chemical intermediate for producing other chlorinated hydrocarbons like trichloroethylene (B50587) and tetrachloroethylene. wikipedia.orgchemicalbook.com Given the long history of both fundamental amide synthesis and the production of its chlorinated precursor, it is plausible that this compound was synthesized as part of broader investigations into chlorinated compounds, even if these studies were not published or have remained obscure. The synthesis of a structurally related compound, N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide (B126), has been described, indicating that the formation of the N-(1,2,2,2-tetrachloroethyl) amide linkage is chemically feasible. prepchem.com

The current research landscape for this compound is characterized by a notable lack of dedicated studies. This scarcity itself points to several key challenges that may have hindered its investigation.

One significant challenge is the synthesis and handling of polychlorinated organic compounds. researchgate.netjetir.org Such molecules can exhibit toxicity, and their synthesis can sometimes lead to the formation of hazardous byproducts. mdpi.comresearchgate.net The reactivity of highly chlorinated alkanes can also present difficulties in achieving selective chemical transformations.

Furthermore, while methods for amide synthesis have advanced significantly, many traditional methods require harsh conditions or stoichiometric coupling reagents, which can be inefficient and generate significant waste. nih.govresearchgate.net Although modern, more sustainable methods are continuously being developed, their application to highly functionalized or potentially unstable substrates like a tetrachloroethyl amine derivative may not be straightforward. nih.gov The inherent challenges in preparing and purifying such a specific, highly chlorinated amide may have led researchers to focus on more accessible derivatives.

Table 2: Potential Research and Synthesis Challenges

Challenge Area Description
Synthesis Potential for side reactions due to high reactivity; purification difficulties.
Handling & Stability Possible toxicity associated with polychlorinated compounds; potential for decomposition under certain conditions. chemicalbook.comresearchgate.net

| Lack of Precedent | The absence of established studies provides no clear starting point for investigating its properties or applications. |

While scholarly contributions directly focused on this compound are minimal, the collective research on halogenated compounds and amides provides a foundation for potential future work. The vast body of literature on the synthesis and utility of formamides and chlorinated molecules suggests that this specific compound sits (B43327) at an interesting intersection of chemical functionalities. nih.govnih.gov

Future research trajectories could logically begin with the development of a reliable and safe synthesis for this compound. Once obtained, its chemical properties could be explored. For instance, its utility as a synthetic intermediate could be investigated, potentially as a precursor for other nitrogen-containing chlorinated molecules. Given that N-alkylformamides can be metabolites of certain compounds and exhibit cytotoxic properties, exploring the biological activity of this highly chlorinated analogue could be another avenue, albeit one requiring careful toxicological assessment. nih.gov

Ultimately, this compound represents one of the countless molecules that exist in the theoretical chemical space but have yet to be brought into the academic spotlight. Its future in research depends on whether its unique combination of a formamide group and a dense polychlorinated chain can offer novel chemical reactivity or biological properties that justify overcoming the challenges associated with its synthesis and study.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3659-66-3

Molecular Formula

C3H3Cl4NO

Molecular Weight

210.9 g/mol

IUPAC Name

N-(1,2,2,2-tetrachloroethyl)formamide

InChI

InChI=1S/C3H3Cl4NO/c4-2(8-1-9)3(5,6)7/h1-2H,(H,8,9)

InChI Key

GUTALTICIZXUBM-UHFFFAOYSA-N

Canonical SMILES

C(=O)NC(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for N 1,2,2,2 Tetrachloroethyl Formamide and Its Precursors

Synthesis via Chlorination of Hydroxyethyl Amides

A principal route to N-(1,2,2,2-Tetrachloroethyl)formamide involves the direct chlorination of its hydroxy precursor. This method leverages established chemical principles for the conversion of alcohols to alkyl chlorides, adapted for the specific structural context of N-(1-hydroxy-2,2,2-trichloroethyl)amides.

Utilization of Thionyl Chloride in Preparative Routes

Thionyl chloride (SOCl₂) is a widely employed reagent for the conversion of hydroxyl groups to chlorides. In the synthesis of N-(1,2,2,2-tetrachloroethyl)amides, thionyl chloride serves as an effective chlorinating agent for the precursor, N-(1-hydroxy-2,2,2-trichloroethyl)amide.

A representative synthesis, demonstrating a similar transformation, involves dissolving N-(1'-hydroxy-2',2',2'-trichloroethyl)-2-hydroxy benzamide (B126) in benzene (B151609), followed by the addition of thionyl chloride. prepchem.com The reaction mixture is then heated under reflux for several hours to yield the corresponding N-(1',2',2',2'-tetrachloroethyl) derivative. prepchem.com This method is effective, often providing high yields of the desired chlorinated product. prepchem.com

Application of Phosphorus Pentachloride for Haloalkylation

Phosphorus pentachloride (PCl₅) is another powerful chlorinating agent used in organic synthesis. It is known to convert hydroxy and carbonyl compounds into their corresponding chlorides. google.comorgsyn.org While specific documented use for the synthesis of this compound is not detailed, its general reactivity suggests it as a viable alternative to thionyl chloride. The deoxy-chlorination of amides using PCl₅ has been shown to be effective, transforming the amide functional group itself. orgsyn.org This indicates its potential to react with the hydroxyl group in N-(1-hydroxy-2,2,2-trichloroethyl)formamide to furnish the desired tetrachloroethyl product.

Formation from N-(1-Hydroxy-2,2,2-trichloroethyl)formamide

The direct precursor for this compound is N-(1-Hydroxy-2,2,2-trichloroethyl)formamide. This starting material is readily synthesized by the reaction of 2,2,2-trichloroacetaldehyde with formamide (B127407). nih.govresearchgate.net The stability and accessibility of this hydroxy amide make it an ideal starting point for subsequent chlorination.

The conversion to the tetrachloroethyl compound is achieved by replacing the hydroxyl group with a chlorine atom. A well-documented example of this transformation in a related molecule involves heating N-(1'-hydroxy-2',2',2'-trichloroethyl)-2-hydroxy benzamide with thionyl chloride in a benzene solvent, which proceeds to completion and results in a high yield of the product. prepchem.com

General Approaches for the Formation of N-(1,2,2,2-Tetrachloroethyl)amides

The formation of N-(1,2,2,2-tetrachloroethyl)amides is a key step that enables further synthetic applications. These compounds serve as valuable intermediates in organic synthesis. For instance, N-(1,2,2,2-tetrachloroethyl)carboxamides can react with thiourea (B124793) in dry acetonitrile (B52724) to produce S-amidoalkylation products, specifically 2-(1-carboxamido-2,2,2-trichloroethyl)isothiouronium chlorides. biointerfaceresearch.com This reactivity highlights the utility of the tetrachloroethyl amide moiety as a building block for more complex molecules. The primary synthetic strategy remains the chlorination of the corresponding N-(1-hydroxy-2,2,2-trichloroethyl)amides, which are formed from the condensation of an amide with 2,2,2-trichloroacetaldehyde. nih.gov

Optimizing Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound and its analogs is highly dependent on the reaction conditions. Key parameters that can be adjusted to improve yield and selectivity include the choice of solvent, reaction temperature, and duration.

In a reported synthesis of a similar compound, N-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide, specific conditions were employed to achieve a high yield. prepchem.com The reaction was conducted in benzene and heated under reflux at a temperature of 70°-80° C for 4 hours. prepchem.com This resulted in a notable yield of 92.4%. prepchem.com The selection of an appropriate solvent is crucial, as it must be inert to the chlorinating agent while effectively dissolving the reactants. Temperature and reaction time are also critical; insufficient heat or time may lead to an incomplete reaction, while excessive heat or time could promote the formation of byproducts. Further optimization could involve exploring alternative solvents or the use of a catalyst to potentially lower the required reaction temperature or shorten the duration.

Table 1: Reaction Conditions for a Representative Synthesis of an N-(1,2,2,2-Tetrachloroethyl)amide Derivative prepchem.com

Starting MaterialReagentSolventTemperatureTimeProductYield
N-(1'-hydroxy-2',2',2'-trichloroethyl)-2-hydroxy benzamideThionyl chlorideBenzene70°-80° C4 hoursN-(1',2',2',2'-tetrachloroethyl)-2-hydroxy benzamide92.4%

Inability to Fulfill Request Due to Lack of Specific Scientific Literature

After conducting an extensive search for scientific literature pertaining to the chemical reactivity of this compound, it has been determined that there is insufficient detailed, publicly available research to generate a thorough and scientifically accurate article that strictly adheres to the requested outline.

Key information gaps exist for several of the specified subsections, preventing the creation of content that meets the required standards of detail and sourcing. Specifically:

Reaction with Piperazine (B1678402) Derivatives: No specific studies detailing the reaction pathways between this compound and piperazine or its derivatives were found. This makes it impossible to generate the content for section 3.1.1.2.

Condensation with 2-Amino-6-R-benzothiazoles: While a relevant study was identified, only the abstract is accessible. This abstract lacks the specific experimental data, such as reaction yields and conditions for different substituents, which are necessary to create a detailed analysis and the required data tables for section 3.1.1.1.

Amidoalkylation of 3-Amino-1,2,4-triazole: The available research describes this reaction with analogous N-(1,2,2,2-tetrachloroethyl)carboxamides, but not specifically with the formamide derivative. While a mechanistic parallel can be drawn, it is not a direct account of the specified compound's reactivity as required by the prompt for section 3.1.1.3.

Mechanistic Details: There is a lack of explicit literature detailing the in-situ generation of N-acyliminium ions from this compound. While this is a plausible intermediate, a detailed discussion for section 3.1.2 would rely on generalized mechanisms rather than specific studies on this substrate.

Due to these significant gaps in the available scientific literature, generating an article that is both comprehensive and strictly confined to the provided outline is not feasible without resorting to speculation, which would compromise the scientific accuracy of the content.

Chemical Reactivity and Mechanistic Investigations of N 1,2,2,2 Tetrachloroethyl Formamide

Elimination Reactions

Elimination reactions, particularly the removal of hydrogen chloride (dehydrochlorination), are characteristic of polychlorinated alkanes, often facilitated by basic conditions. For N-(1,2,2,2-Tetrachloroethyl)formamide, such reactions are anticipated to be a primary pathway for transformation.

The structure of this compound features a hydrogen atom on the nitrogen and a chlorine atom on the adjacent carbon (the α-carbon). This arrangement is suitable for an elimination reaction. In the presence of a base, the proton on the formamide (B127407) nitrogen can be abstracted. The resulting anion can then facilitate the elimination of the chloride ion from the α-carbon, leading to the formation of a carbon-nitrogen double bond, yielding an N-formyl-2,2,2-trichloroethanimine. This type of reaction is a known pathway for the transformation of N-halo amides.

The pathway and rate of elimination reactions are highly dependent on the reaction conditions, particularly the strength and steric bulk of the base employed.

Strong, non-nucleophilic bases (e.g., potassium tert-butoxide) are expected to favor the E2 elimination mechanism, leading to the efficient formation of the imine intermediate.

Weaker bases or nucleophilic bases (e.g., sodium hydroxide (B78521), amines) could lead to competing reactions. For instance, hydrolysis of the formamide group to yield a carboxylic acid and an amine is a common reaction for amides under basic conditions. libretexts.org Substitution of the α-chlorine by the nucleophilic base could also occur, competing with the elimination pathway.

The choice of solvent can also influence the reaction, with polar aprotic solvents typically favoring elimination reactions.

ConditionExpected Primary PathwayPotential Competing Reactions
Strong, Sterically Hindered Base E2 Dehydrochlorination-
Aqueous Strong Base (e.g., NaOH) Dehydrochlorination / HydrolysisNucleophilic Substitution
Amines (Nucleophilic Bases) DehydrochlorinationNucleophilic Substitution

Decomposition Mechanisms and Factors Affecting Compound Stability

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of nucleophiles. The N-acyl-α-chloroamine structure is inherently reactive.

Decomposition can occur through several pathways:

Hydrolysis: Under acidic or basic aqueous conditions, the amide bond can be cleaved. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing its electrophilicity for attack by water. Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. libretexts.org

Thermal Decomposition: At elevated temperatures, formamides can decompose. This may involve the release of carbon monoxide. The presence of multiple chlorine atoms may also lead to the elimination of HCl or Cl₂ gas upon heating.

Nucleophilic Attack: The electrophilic α-carbon is a target for nucleophiles, leading to substitution reactions that represent a form of compound decomposition.

Factors that enhance the stability of the related N-halamine compounds include increased steric hindrance around the nitrogen and increased hydrophobicity of the molecule, which can reduce the rate of hydrolysis. researchgate.net Conversely, electron-withdrawing groups, such as the trichloromethyl group in the potential imine intermediate, can destabilize the molecule by increasing the electrophilicity of adjacent carbons.

Electrophilic Nature and Reactivity Profiles of the N-Acyl-α-chloroamine Moiety

The N-acyl-α-chloroamine functional group is a key determinant of the reactivity of this compound. This moiety possesses two primary electrophilic centers.

The Carbonyl Carbon: As in all amides, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, which can lead to hydrolysis or other acyl substitution reactions. nih.gov

The α-Carbon: The carbon atom bonded to both the nitrogen and a chlorine atom (the α-carbon) is highly electrophilic. This is due to the strong inductive electron-withdrawing effects of both the adjacent nitrogen atom and the chlorine atom. This enhanced electrophilicity makes the α-carbon a prime site for Sₙ2 reactions with a wide range of nucleophiles.

Applications of N 1,2,2,2 Tetrachloroethyl Formamide As a Synthetic Intermediate

Precursor in the Synthesis of Heterocyclic Compounds

The use of N-(1,2,2,2-Tetrachloroethyl)formamide as a versatile precursor for a range of heterocyclic systems is an area that requires further investigation. General synthetic routes to the following heterocycles are well-documented, often employing various formamide (B127407) derivatives or other C1 sources, but specific examples utilizing this compound are not prominently reported.

Derivatization to Substituted Benzothiazoles

Benzothiazoles are a significant class of heterocyclic compounds with diverse applications. mdpi.combohrium.commdpi.com The most common synthetic strategies involve the condensation of 2-aminothiophenol (B119425) with various reagents like aldehydes, carboxylic acids, or nitriles. mdpi.comorganic-chemistry.org While N-substituted formamides can serve as a source for the C-2 position of the benzothiazole (B30560) ring, a specific protocol for the derivatization of this compound to substituted benzothiazoles is not described in the surveyed literature. The reactivity of the tetrachloroethyl group in this context remains unexplored.

Construction of 1,2,4-Triazole (B32235) Scaffolds

The synthesis of 1,2,4-triazoles is a field of extensive research due to their wide range of biological activities. nih.govfrontiersin.org Established methods include the reaction of hydrazines with formamide or its derivatives, as well as cyclization reactions of amidrazones. frontiersin.orgresearchgate.netisres.org However, there is no specific information available on the construction of 1,2,4-triazole scaffolds using this compound as a starting material. The potential of the tetrachloroethyl moiety to act as a leaving group or to influence the cyclization process has not been documented.

Formation of Hydrazine (B178648) Derivatives

Hydrazine derivatives are important intermediates in organic synthesis. libretexts.org Their preparation can be achieved through various methods, including the reduction of N-nitroso compounds or the alkylation of hydrazine. A direct synthetic route to hydrazine derivatives starting from this compound is not reported in the available literature. A recent study detailed the reaction of structurally similar N-(1,2,2,2-tetrachloroethyl)carboxamides with thiourea (B124793), which resulted in S-amidoalkylation products rather than hydrazine derivatives. biointerfaceresearch.com

Building Block for N-[α-(Heteroatom)alkyl]-Substituted Alkanamides

N-[α-(Heteroatom)alkyl]-substituted alkanamides are a class of compounds with potential applications in medicinal chemistry. researchgate.net Their synthesis often involves the reaction of amides with electrophiles or the rearrangement of N-acyl derivatives. Despite the presence of both a formamide group and a polychlorinated alkyl chain, the use of this compound as a direct building block for N-[α-(Heteroatom)alkyl]-substituted alkanamides has not been specifically described.

Synthetic Utility in Forming C-C and C-N Bonds in Complex Molecules

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the construction of complex organic molecules. nih.govresearchgate.netresearchgate.net While a vast number of reagents and catalysts have been developed for these transformations, the specific synthetic utility of this compound in this capacity is not documented. The reactivity of the C-Cl bonds in the tetrachloroethyl group could potentially be exploited for such bond formations, but specific examples or methodologies are not available in the current literature.

Development of Novel Formamide Derivatives for Research Applications

Formamide and its derivatives are crucial compounds in both industrial and research settings, serving as reagents, solvents, and precursors for more complex molecules. nih.govrsc.orgnih.gov The development of novel formamide derivatives often focuses on introducing new functional groups to modulate their chemical and physical properties. chemrevlett.com While the synthesis of this compound itself represents the creation of a novel derivative, further transformations of this compound to develop other new formamide derivatives for research applications are not reported.

Spectroscopic Characterization and Structural Elucidation of N 1,2,2,2 Tetrachloroethyl Formamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, type, and connectivity of protons within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. hw.ac.uk Integration of the signal intensity reveals the relative number of protons generating the signal, while the multiplicity, or splitting pattern, describes the number of neighboring protons. hw.ac.uk The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between neighboring protons and is independent of the magnetic field strength. wisc.edu

For N-(1,2,2,2-Tetrachloroethyl)formamide, the ¹H NMR spectrum is expected to show distinct signals for the formyl proton (-CHO), the amide proton (-NH-), and the methine proton (-CH-). The chemical shifts of these protons are influenced by the electronegativity of the surrounding atoms. The presence of four chlorine atoms significantly deshields the methine proton, causing its signal to appear at a characteristically downfield position.

The amide proton's chemical shift can be highly variable, as it is sensitive to factors such as solvent, concentration, and temperature due to its involvement in hydrogen bonding. hw.ac.ukresearchgate.net In some cases, the signal for an amide proton can be broad. hw.ac.uk

The following table provides a hypothetical representation of the expected ¹H NMR data for this compound, based on typical chemical shift ranges for similar functional groups.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHO 8.0 - 8.5 Singlet N/A
-NH- 6.0 - 8.0 Doublet 8 - 12

Note: This is an illustrative table. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of the attached atoms.

In the case of this compound, the ¹³C NMR spectrum would be expected to show three distinct signals corresponding to the formyl carbon (-CHO), the methine carbon (-CH-), and the tetrachloroethyl carbon (-CCl₃). The carbonyl carbon of the formamide (B127407) group typically appears in the downfield region of the spectrum. The carbons attached to the chlorine atoms will also be significantly deshielded.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Chemical Shift (δ, ppm)
-CHO 160 - 165
-CH- 70 - 80

Note: This is an illustrative table. Actual values may vary depending on the solvent and experimental conditions.

While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques are employed to investigate the three-dimensional structure and dynamic processes, such as conformational changes. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which is crucial for elucidating the preferred conformation of the molecule in solution.

For this compound, these techniques could be used to study the rotational barrier around the C-N amide bond and to determine the relative orientation of the formyl group and the tetrachloroethyl moiety.

Complementary Vibrational and Mass Spectrometric Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of the chemical bonds. For this compound, characteristic vibrational bands for the N-H bond, the C=O bond of the amide, and the C-Cl bonds would be expected.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio of the resulting fragments, the molecular formula can be confirmed. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the identity of the compound.

Spectroscopic Insights into Amide Bond Properties and Dynamics

The amide bond in this compound has partial double bond character due to resonance, which restricts rotation around the C-N bond. This restricted rotation can lead to the existence of cis and trans isomers. NMR spectroscopy is particularly well-suited for studying this dynamic process. researchgate.net By varying the temperature, it is possible to observe changes in the NMR spectrum that correspond to the rate of rotation around the amide bond. At low temperatures, where rotation is slow on the NMR timescale, separate signals may be observed for the different conformers. As the temperature is increased, the rate of rotation increases, and the signals may broaden and eventually coalesce into a single, averaged signal. researchgate.net This allows for the determination of the energy barrier to rotation.

Theoretical and Computational Chemistry of N 1,2,2,2 Tetrachloroethyl Formamide and Analogous Systems

Quantum Chemical Investigations of Electronic and Conformational Properties

Quantum chemical methods are fundamental in understanding the intricate details of molecular geometry, electronic structure, and conformational dynamics of halogenated amides. These calculations provide a molecular-level picture of the factors governing their chemical behavior.

The rotation around the amide C–N bond is a critical conformational process, characterized by a significant energy barrier due to the partial double bond character arising from resonance. Computational studies on analogous systems, such as substituted benzamides and N-benzhydrylformamides, have effectively utilized Density Functional Theory (DFT) to quantify these barriers. mdpi.comnih.gov

For instance, DFT calculations at the M06-2X/6-311+G* level of theory have been used to determine the rotational barriers in N-benzhydrylformamide and its ortho-halogen derivatives. mdpi.com These studies reveal that while the rotation of the formyl group (amide bond rotation) has a high barrier, typically in the range of 20–23 kcal/mol, this barrier is not significantly influenced by the presence or nature of a halogen substituent on an adjacent aryl ring. mdpi.com However, steric hindrance from ortho-substituents can dramatically increase the rotational barrier of other bonds within the molecule, such as the C–C(O) bond in tertiary aromatic amides. nsf.gov

In the case of N-(1,2,2,2-Tetrachloroethyl)formamide, the bulky and highly electronegative -CH(Cl)CCl₃ group is expected to influence the planarity and rotational dynamics of the amide bond. The steric repulsion between the tetrachloroethyl group and the formyl oxygen or hydrogen could potentially raise the rotational barrier compared to simpler amides. Computational studies on N-chloroamides have shown that racemization is correlated with amide isomerization, highlighting the interplay between stereoelectronics and conformational barriers. worktribe.comrsc.org

Table 1: Calculated Amide Rotational Barriers (ΔG≠) for Analogous Formamide (B127407) Systems using DFT Methods.
CompoundComputational MethodCalculated Barrier (kcal/mol)Reference
N-benzhydrylformamide (BHFA)M06-2X/6-311+G21.8 mdpi.com
ortho-chloro-N-benzhydrylformamideM06-2X/6-311+G22.2 mdpi.com
ortho-bromo-N-benzhydrylformamideM06-2X/6-311+G22.3 mdpi.com
ortho-iodo-N-benzhydrylformamideM06-2X/6-311+G22.4 mdpi.com
3-[(E)-(dimethylamino)methylidene]-1,1-dimethylureaDFT16.4 nih.gov

The electronic structure of amides is famously described by resonance theory, which depicts the delocalization of the nitrogen lone pair into the carbonyl π-system. youtube.com This creates a partial double bond between the carbon and nitrogen atoms and a partial negative charge on the oxygen atom.

There are three principal resonance structures for a simple amide:

A neutral structure with a C=O double bond and a C-N single bond.

A zwitterionic structure with a C-O single bond (negative charge on oxygen) and a C=N double bond (positive charge on nitrogen). This form is significant because all main group atoms have a full octet. youtube.com

A less stable zwitterionic structure with a positive charge on the carbonyl carbon and a negative charge on oxygen, which highlights the electrophilic nature of the carbonyl carbon. youtube.com

The stability of these resonance forms dictates the molecule's ground-state geometry and reactivity. youtube.com For this compound, the strong electron-withdrawing effect of the four chlorine atoms on the ethyl group will significantly impact the electronic distribution. This inductive effect would decrease the electron density on the nitrogen atom, thereby reducing its ability to donate its lone pair to the carbonyl group. This, in turn, diminishes the contribution of the zwitterionic resonance structure and weakens the C–N partial double bond. Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, would be instrumental in quantifying this effect by calculating atomic charges and orbital interactions.

The introduction of multiple halogen atoms has a profound effect on a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In this compound, the high electronegativity of the chlorine atoms leads to a significant stabilization (lowering of energy) of all molecular orbitals.

This stabilization is particularly important for the LUMO. A lower-energy LUMO indicates that the molecule is a better electron acceptor, making it more susceptible to nucleophilic attack. Quantum chemical studies on nonsteroidal anti-inflammatory drugs have shown a correlation between the HOMO energy and biological potency, suggesting that charge transfer is a key interaction. nih.gov The tetrachloroethyl group would render the this compound molecule highly electrophilic. The LUMO is likely to be centered on the σ* antibonding orbitals of the C-Cl bonds and the π* orbital of the carbonyl group, suggesting these are the primary sites for reaction with nucleophiles.

Density Functional Theory (DFT) and Ab Initio Calculations in Reaction Mechanism Elucidation

DFT and ab initio methods are powerful tools for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation energies. yu.edu.joresearchgate.net For a molecule like this compound, these methods can elucidate plausible reaction mechanisms.

For example, DFT has been used to systematically investigate the reaction mechanism between tetrachloro-o-benzoquinone and hydrogen peroxide, identifying a nucleophilic attack as the rate-determining step. rsc.orgresearchgate.net Similarly, ab initio calculations have been applied to study the rearrangement of β-haloalkoxides to epoxides and the reaction of aminyl radicals with nitrogen oxides. yu.edu.jorsc.org

Potential reactions of this compound that could be studied using these methods include:

Nucleophilic Substitution: The reaction with nucleophiles at the α-carbon, potentially leading to the displacement of a chlorine atom or the entire -CCl₃ group.

Elimination Reactions: Base-induced elimination of HCl to form an N-vinylformamide derivative.

Hydrolysis: Breakdown of the amide bond under acidic or basic conditions.

Molecular Dynamics and Force Field Applications for Amide Systems

While quantum chemical methods are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, particularly in condensed phases like solutions. researchgate.net MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates.

Developing accurate force fields for highly halogenated molecules like this compound is challenging. Standard force fields like the General Amber Force Field (GAFF) may require refinement to accurately model the specific interactions involving multiple chlorine atoms. nih.gov A key issue is capturing the anisotropic charge distribution around halogen atoms, known as a σ-hole, which can lead to specific, directional interactions called halogen bonds. nih.gov Modified force fields, which incorporate extra point charges or virtual particles, have been developed to better represent these interactions in simulations of halogenated peptides and other systems. nih.gov

Once a reliable force field is established, MD simulations can be used to study:

Conformational Dynamics: Exploring the accessible conformations of the molecule in solution and the timescales of transitions between them.

Solvation Structure: Analyzing the arrangement of solvent molecules around the solute and calculating properties like the hydration free energy. uq.edu.au

Intermolecular Interactions: Simulating the interaction of this compound with other molecules, such as biological macromolecules or solvent mixtures.

Predictive Modeling for Reaction Pathways and Product Formation

In recent years, machine learning (ML) has emerged as a powerful tool for predicting the outcomes of chemical reactions without the need for expensive quantum mechanical calculations. nih.gov These models are trained on large databases of known reactions and learn to identify patterns that correlate reactants with products. researchgate.netrsc.org

Predictive models for reaction pathways can be broadly categorized:

Template-based methods: These use a set of predefined reaction rules or "templates" to predict transformations.

Template-free methods: These learn the underlying principles of chemical reactivity directly from the molecular structures, often using graph neural networks.

For halogenated organic compounds, ML-based Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict reaction rate constants with reactive halogen species. nih.gov These models use molecular descriptors (calculated properties of the molecule) and molecular fingerprints as inputs to algorithms like random forest or support vector machines to make predictions. nih.govprinceton.edu Such an approach could be used to predict the major product of a reaction involving this compound under a given set of conditions, complementing the detailed mechanistic insights from DFT. arxiv.orgnips.cc By combining machine learning with reaction network approaches, it is possible to predict not only the final products but also the likely reaction intermediates and pathways. rsc.orgrsc.org

Future Research Directions and Unexplored Avenues for N 1,2,2,2 Tetrachloroethyl Formamide

Exploration of Asymmetric Synthesis and Stereoselective Transformations

The carbon atom attached to the formamide (B127407) nitrogen and the tetrachloroethyl group in N-(1,2,2,2-Tetrachloroethyl)formamide is a prochiral center. This inherent structural feature opens the door to the development of asymmetric synthetic methods to access enantiomerically enriched derivatives.

Future research should focus on the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound. For instance, the development of enantioselective reactions where this compound acts as a substrate is a promising avenue. This could involve the use of chiral Lewis acids or organocatalysts to facilitate stereoselective additions to the formamide group or substitutions at the tetrachloroethyl chain.

Furthermore, the exploration of stereoselective transformations of chiral derivatives of this compound is warranted. Once enantiomerically pure forms of the compound or its derivatives are obtained, their use in diastereoselective reactions could lead to the synthesis of complex molecules with multiple stereocenters. The principles of stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, could also be applied to transformations of these chiral building blocks. masterorganicchemistry.com

Table 1: Potential Asymmetric Transformations for this compound

Transformation TypePotential Chiral Catalyst/ReagentDesired Outcome
Asymmetric reduction of the formyl groupChiral metal hydrides (e.g., CBS catalyst)Enantiomerically enriched N-(1,2,2,2-tetrachloroethyl)methanamine
Enantioselective alkylation of the formamide N-HChiral phase-transfer catalystsChiral N-alkylated derivatives
Stereoselective nucleophilic substitution on the tetrachloroethyl groupChiral nucleophiles or catalystsDiastereomerically enriched substitution products

Development of Catalytic Protocols for this compound-Mediated Reactions

The reactivity of the this compound can be significantly enhanced and controlled through the use of catalytic methods. Future research should aim to develop novel catalytic protocols where this compound can act as a key reagent or building block.

One unexplored area is the catalytic activation of the C-Cl bonds in the tetrachloroethyl group. Transition-metal catalysts could be employed to facilitate cross-coupling reactions, allowing for the introduction of a wide range of functional groups. Similarly, the formamide moiety could be a target for catalytic activation, enabling transformations such as catalytic deformylation or amidation reactions.

The development of reactions where this compound itself acts as a catalyst or a precursor to a catalyst is another intriguing possibility. The nitrogen and oxygen atoms of the formamide group could potentially coordinate with metal centers, leading to the formation of novel catalytic species.

Investigation into Green Chemistry Approaches for its Synthesis and Derivatization

Adherence to the principles of green chemistry is crucial for the sustainable development of chemical processes. Future research on this compound should prioritize the development of environmentally benign methods for its synthesis and derivatization.

A key focus should be the replacement of hazardous reagents and solvents with greener alternatives. nih.govrsc.orgresearchgate.net For instance, exploring solvent-free reaction conditions or the use of ionic liquids or deep eutectic solvents could significantly reduce the environmental impact of its synthesis. nih.gov The development of catalytic methods, as mentioned in the previous section, would also contribute to the greenness of the process by reducing the need for stoichiometric reagents and minimizing waste generation.

Furthermore, the principles of atom economy should be a guiding factor in the design of new synthetic routes. This involves maximizing the incorporation of all materials used in the process into the final product. The use of renewable feedstocks and energy-efficient reaction conditions, such as microwave or ultrasonic irradiation, should also be investigated. researchgate.netnih.govresearchgate.net

Table 2: Green Chemistry Strategies for this compound

Green Chemistry PrincipleProposed ApproachPotential Benefit
Waste PreventionDevelopment of high-yield, atom-economical synthetic routes.Reduced generation of byproducts and waste streams.
Safer Solvents and AuxiliariesUse of water, supercritical fluids, or biodegradable solvents. nih.govMinimized environmental pollution and health hazards.
Design for Energy EfficiencyApplication of microwave or ultrasound-assisted synthesis. nih.govReduced reaction times and energy consumption.
Use of Renewable FeedstocksInvestigation of bio-based starting materials for synthesis.Decreased reliance on fossil fuels.
CatalysisDevelopment of catalytic methods for synthesis and derivatization.Increased reaction efficiency and reduced waste.

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and In Situ Techniques

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For this compound, the application of advanced spectroscopic techniques can provide invaluable insights into its reactivity.

Time-resolved spectroscopy, for instance, can be used to detect and characterize transient intermediates in reactions involving this compound. This would allow for a detailed mapping of reaction pathways and the identification of rate-determining steps. In situ techniques, such as UV-Raman spectroscopy, can monitor the progress of a reaction in real-time, providing information about the formation of products and the disappearance of reactants under actual reaction conditions. mdpi.com

These advanced mechanistic studies would not only deepen our fundamental understanding of the chemistry of this compound but also provide a rational basis for the optimization of existing reactions and the design of new ones.

Computational Design of Novel Reactivity and Functionalization Strategies

Computational chemistry has emerged as a powerful tool for predicting the reactivity of molecules and designing new chemical transformations. For this compound, computational methods can be employed to explore its potential reactivity and guide experimental efforts.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict its reactivity towards various reagents. nih.gov This can help in identifying the most likely sites for nucleophilic or electrophilic attack and in predicting the feasibility of different reaction pathways. Computational screening of potential catalysts for reactions involving this compound can also accelerate the discovery of new catalytic systems.

Furthermore, molecular modeling can be used to design new functionalization strategies. By simulating the interaction of this compound with different reagents and in different solvent environments, it is possible to predict the outcome of reactions and design experiments with a higher probability of success. This synergy between computational and experimental chemistry will be key to unlocking the full synthetic potential of this intriguing molecule.

Q & A

Basic: What are the standard synthetic routes for N-(1,2,2,2-Tetrachloroethyl)formamide, and how are the products characterized?

Answer:
A common method involves catalyzed condensation of chloral with acryloyl or methacryloyl chloride using anhydrous FeCl₃ in benzene under reflux. Post-reaction, steam distillation and fractional distillation under reduced pressure yield the product . Characterization includes:

  • Elemental analysis (e.g., observed C 25.95% vs. calculated 25.24% for acrylates, suggesting trace impurities) .
  • Physical properties : Refractive index (nD²⁰ = 1.4862) and density (d₄²⁰ = 1.4633) .
  • Polymerization validation : Homopolymers are tested for insolubility in solvents like chlorinated hydrocarbons and density (d₄²⁰ = 1.7029) .
    Methodological Note : Discrepancies in elemental data warrant supplementary techniques like NMR or mass spectrometry for purity assessment.

Basic: How does the stability of this compound derivatives influence experimental design?

Answer:
The compound’s stability is solvent- and temperature-dependent. For example:

  • Thermal polymerization : Initiated at 60°C with 2,2'-azobisisobutyronitrile (AIBN), forming insoluble homopolymers resistant to combustion .
  • Solubility limitations : Insolubility in alcohols/ketones necessitates alternative solvents (e.g., benzene) for reactions .
    Methodological Note : Pre-screen solvents via pycnometric density measurements to avoid phase separation.

Advanced: How can researchers resolve contradictions in elemental analysis data for this compound derivatives?

Answer:
Discrepancies (e.g., observed Cl 55.08% vs. calculated 56.30% in methacrylates) may arise from incomplete purification or side reactions . To address this:

  • Use chromatographic purification (e.g., column chromatography) to isolate the target compound.
  • Validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography for structural confirmation.

Advanced: What challenges arise when using N-(1,2,2,2-Tetrachloroethyl) derivatives in solid-phase peptide synthesis?

Answer:
In solid-phase tert-butoxycarbonylation, 1,2,2,2-tetrachloroethyl tert-butyl carbonate fails to reprotect Fmoc-Ala-Wang resin, yielding deprotected alanine instead of Boc-protected products .
Methodological Note : Optimize by:

  • Increasing reaction time (>24 hours) or temperature.
  • Testing alternative carbonylating agents (e.g., di-tert-butyl dicarbonate) .

Advanced: How can electrochemical reduction improve selectivity in this compound derivatives?

Answer:
N-(1,2,2,2-Tetrachloroethyl)benzamides undergo nucleophilic amination followed by electrochemical reduction at constant cathodic potential to achieve selective monodechlorination, yielding N-(1-amino-2,2,2-trichloroethyl)benzamides .
Methodological Note : Use cyclic voltammetry to determine optimal reduction potentials and avoid over-dechlorination.

Advanced: What strategies enhance radiochemical yields in PET tracer synthesis using N-(1,2,2,2-Tetrachloroethyl) derivatives?

Answer:
For radiosynthesis of ¹¹C-labeled compounds (e.g., [¹¹C]5), use an 8-fold excess of benzylamine relative to 1,2,2,2-tetrachloroethyl-chloroformate to minimize competing reactions, achieving 66% radiochemical yield .
Methodological Note : Monitor reaction progress via HPLC with co-injection of reference standards .

Advanced: How do structural analogs of this compound impact pesticide metabolite analysis?

Answer:
Analogs like 1-methoxy-4-(1,2,2,2-tetrachloroethyl)benzene (a methoxychlor impurity) require GC-MS or LC-MS/MS for environmental residue detection .
Methodological Note : Use isotope dilution to correct for matrix effects in soil/water samples.

Advanced: What mechanistic insights govern the synthesis of phosphonates from N-(1,2,2,2-Tetrachloroethyl)amides?

Answer:
N-(1,2,2,2-Tetrachloroethyl)amides (e.g., compound 31) react via nucleophilic substitution to form 1-acylamino-2,2,2-trichloroethylphosphonates (compound 32), which cyclize into oxazolylphosphonates (33/34) under basic conditions .
Methodological Note : Track reaction intermediates using ³¹P NMR for real-time mechanistic analysis.

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